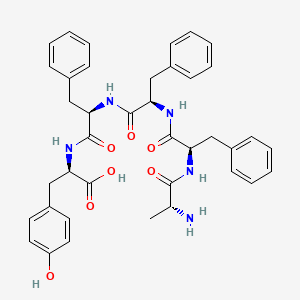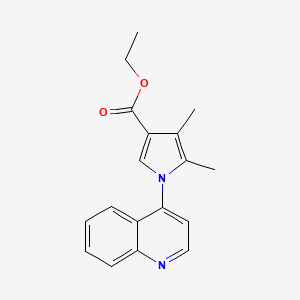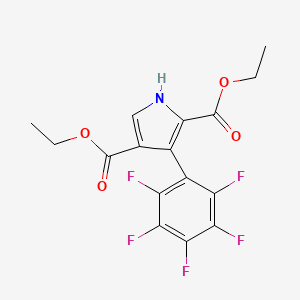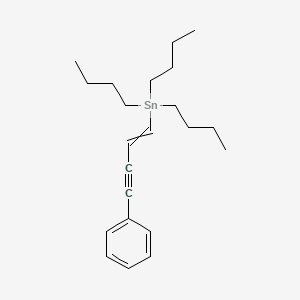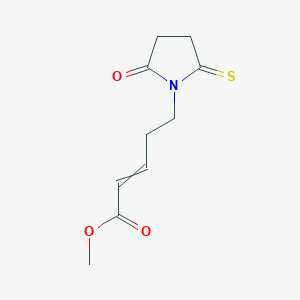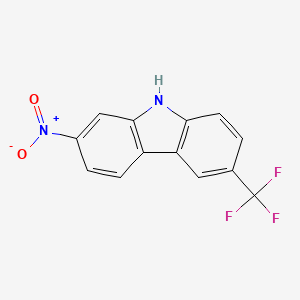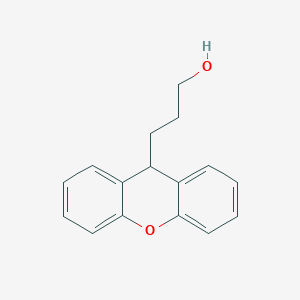![molecular formula C15H18N2O2 B12592917 3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one CAS No. 645475-54-3](/img/structure/B12592917.png)
3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one is a chemical compound with a unique structure that combines a quinoxaline core with a hydroxycyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Hydroxycyclohexylmethyl Group: This step involves the reaction of the quinoxaline core with a hydroxycyclohexylmethyl halide in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The quinoxaline core can be reduced to a dihydroquinoxaline using reducing agents like sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of dihydroquinoxaline.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Known for its use as a photoinitiator in UV-curable coatings.
2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester: Used in regioselective synthesis and radical generation.
Uniqueness
3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one is unique due to its combination of a quinoxaline core with a hydroxycyclohexylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
645475-54-3 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H18N2O2/c18-14-13(10-15(19)8-4-1-5-9-15)16-11-6-2-3-7-12(11)17-14/h2-3,6-7,19H,1,4-5,8-10H2,(H,17,18) |
InChI Key |
RTASURMODNSMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2=NC3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


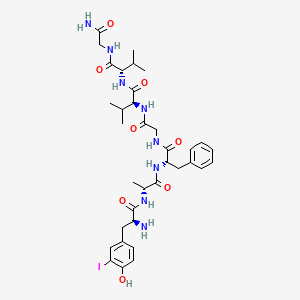
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)
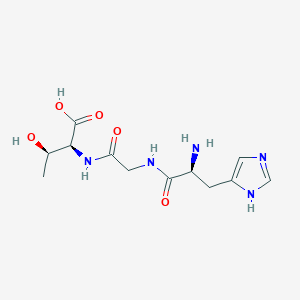
![3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12592862.png)
